molecular formula C12H16ClNO3 B13935552 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine

2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine

Katalognummer: B13935552
Molekulargewicht: 257.71 g/mol
InChI-Schlüssel: UQXPZGPSHXXLMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a tetrahydropyran-2-yloxyethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with tetrahydro-2H-pyran-2-yl-oxyethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of lactones.

    Reduction: Formation of piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine involves its interaction with specific molecular targets. The chloro group and the tetrahydropyran moiety contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-hydroxypyridine: Lacks the tetrahydropyran-2-yloxyethoxy group, making it less versatile in certain reactions.

    4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is unique due to the presence of both the chloro group and the tetrahydropyran-2-yloxyethoxy group

Eigenschaften

Molekularformel

C12H16ClNO3

Molekulargewicht

257.71 g/mol

IUPAC-Name

2-chloro-4-[2-(oxan-2-yloxy)ethoxy]pyridine

InChI

InChI=1S/C12H16ClNO3/c13-11-9-10(4-5-14-11)15-7-8-17-12-3-1-2-6-16-12/h4-5,9,12H,1-3,6-8H2

InChI-Schlüssel

UQXPZGPSHXXLMP-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCCOC2=CC(=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.